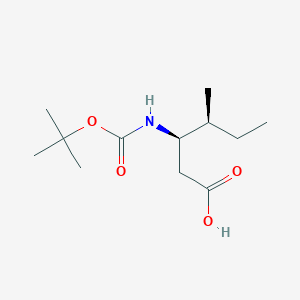

Boc-L-beta-homoisoleucine

説明

特性

IUPAC Name |

(3R,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRZYYUYDQRCEO-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-L-beta-homoisoleucine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-beta-homoisoleucine, systematically named (3R,4S)-3-(tert-butoxycarbonylamino)-4-methylhexanoic acid, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, including the presence of a beta-amino acid backbone and the bulky isoleucine side chain, impart valuable properties to peptides and peptidomimetics. The incorporation of this building block can lead to enhanced proteolytic stability, improved pharmacokinetic profiles, and novel conformational constraints, making it a valuable tool in the design of new therapeutics.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₃NO₄ | [3][4][5] |

| Molecular Weight | 245.32 g/mol | [3][4][5] |

| CAS Number | 218608-82-3 | [4][5] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 86 °C | [3][5] |

| Optical Rotation | [α]D²⁵ = -9.0 ± 2º (c=1 in EtOH) | [1] |

| Solubility | Soluble in many organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | |

| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place. Keep container tightly closed.[6][7] |

Synthesis and Purification

The enantioselective synthesis of β-amino acids, including this compound, is a key challenge in organic chemistry. Several strategies have been developed to achieve high stereocontrol.

Enantioselective Synthesis

-

Chiral Auxiliary-Mediated Synthesis: This approach involves the use of a chiral auxiliary, such as pseudoephedrine or an oxazolidinone, to direct the stereoselective formation of the desired stereocenters.[6][8] The auxiliary is later cleaved to yield the enantiomerically enriched β-amino acid.

-

Asymmetric Hydrogenation: The asymmetric hydrogenation of enamines or β-aminoacrylates using chiral catalysts, often based on rhodium or ruthenium, is a powerful method for establishing the stereochemistry at the β-position.

-

Enzymatic Kinetic Resolution: ω-Transaminases can be employed for the kinetic resolution of racemic β-amino acids, providing access to one enantiomer in high enantiomeric excess.[9]

A plausible synthetic route to (3R,4S)-3-amino-4-methylhexanoic acid, the precursor to this compound, could involve the stereoselective alkylation of a chiral glycine enolate equivalent, followed by further synthetic manipulations.

Boc Protection

The protection of the amino group of L-beta-homoisoleucine with the tert-butoxycarbonyl (Boc) group is a standard procedure in peptide chemistry.

Protocol for Boc Protection:

-

Dissolve L-beta-homoisoleucine in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.

-

Add a base, typically triethylamine or sodium hydroxide, to deprotonate the amino group.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution to a pH of 2-3 using a dilute acid, such as citric acid or hydrochloric acid.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification

Purification of the final product is crucial to ensure its suitability for subsequent applications. Common purification techniques for Boc-protected amino acids include:

-

Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective method for purification.

-

Flash Chromatography: For non-crystalline products or to remove closely related impurities, flash column chromatography on silica gel is a standard technique.

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this compound are not widely published, the expected ¹H and ¹³C NMR signals for N-Boc protected β-amino acids can be predicted based on their general chemical structure.

-

¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector at approximately 1.4 ppm.[10] Other key signals would include multiplets for the protons on the aliphatic side chain and the β-amino acid backbone.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would appear around 170-180 ppm, while the carbonyl carbon of the Boc group would resonate at approximately 155 ppm.[11][12] The quaternary carbon of the Boc group would be observed around 80 ppm. The remaining signals would correspond to the carbons of the isoleucine side chain and the β-amino acid backbone.

Other Analytical Techniques

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, such as the carbonyls of the carboxylic acid and the carbamate, and the N-H bond.

Applications in Peptide Synthesis and Drug Discovery

The unique structural properties of this compound make it a valuable building block in the design and synthesis of peptidomimetics and other bioactive molecules.

Peptide Synthesis

This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The Boc protecting group is stable to the basic conditions used for peptide coupling but is readily cleaved by acids like trifluoroacetic acid (TFA) to allow for chain elongation.

General Workflow for Incorporation into a Peptide Chain:

Caption: General workflow for incorporating this compound in SPPS.

The presence of the β-amino acid backbone can induce specific secondary structures, such as helices and turns, in peptides and can also increase their resistance to enzymatic degradation by proteases.[2]

Drug Discovery

The incorporation of this compound into peptide-based drug candidates can lead to several advantages:

-

Enhanced Proteolytic Stability: The altered peptide backbone is less susceptible to cleavage by proteases, leading to a longer in vivo half-life.

-

Improved Pharmacokinetic Properties: The increased stability and modified conformational properties can result in better absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Novel Biological Activity: The unique three-dimensional structure imposed by the β-amino acid can lead to novel interactions with biological targets, resulting in new or enhanced biological activities.

This compound has been utilized in the development of various therapeutic agents, including those targeting neurological disorders.[13]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Identification: While not classified as a hazardous substance under GHS for a majority of reports, some classifications indicate it may cause skin and eye irritation and may be harmful if swallowed.[7][14]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[7][15]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.[7][16][17][18][19]

Logical Flow for Safe Handling:

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of peptide chemistry and drug discovery. Its unique structural features offer the potential to design and synthesize novel peptides and peptidomimetics with enhanced stability and biological activity. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its successful application in the laboratory. As the demand for more sophisticated and effective peptide-based therapeutics continues to grow, the importance of non-proteinogenic amino acids like this compound is set to increase.

References

-

MSDS - Safety Data Sheet. (n.d.). Retrieved January 10, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]

-

1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Beta-amino acids: versatile peptidomimetics - PubMed. (2002, April). Retrieved January 10, 2026, from [Link]

-

tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). Retrieved January 10, 2026, from [Link]

-

Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. (2015, February 20). Retrieved January 10, 2026, from [Link]

-

Peptide Stability: Guidelines and SOPs for Handling and Storage - BioLongevity Labs. (2025, June 7). Retrieved January 10, 2026, from [Link]

-

Chiral auxiliary - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

This compound CAS#: 218608-82-3; ChemWhat Code: 87575. (n.d.). Retrieved January 10, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

-

1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. (n.d.). Retrieved January 10, 2026, from [Link]

-

Asymmetric Synthesis of Four Diastereomers of 3-Hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Retrieved January 10, 2026, from [Link]

-

(3R,4S)-3-Amino-4-methylhexanoic acid - MySkinRecipes. (n.d.). Retrieved January 10, 2026, from [Link]

-

Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters | Request PDF - ResearchGate. (2025, August 7). Retrieved January 10, 2026, from [Link]

-

3-Amino-4-methylhexanoic acid | C7H15NO2 | CID 2764414 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PolyU Electronic Theses: Enantioselective synthesis of β-amino esters [theses.lib.polyu.edu.hk]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis of alpha-substituted beta-amino acids using pseudoephedrine as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. (3R,4S)-3-Amino-4-methylhexanoic acid [myskinrecipes.com]

- 14. tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. New strategy for the stereoselective synthesis of fluorinated beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

- 17. biolongevitylabs.com [biolongevitylabs.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Boc-L-beta-homoisoleucine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-beta-homoisoleucine (Boc-L-beta-homoisoleucine), a non-proteinogenic amino acid derivative crucial for the development of next-generation peptide therapeutics. We delve into its core physicochemical properties, provide a detailed, field-proven protocol for its stereoselective synthesis, and explore its applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional advantages of beta-amino acids to enhance the therapeutic potential of peptide-based drug candidates.

Introduction: The Significance of β-Amino Acids in Modern Drug Discovery

In the landscape of drug development, peptides represent a highly attractive class of therapeutics due to their high potency and specificity. However, their clinical utility is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. The incorporation of non-natural amino acids, particularly β-amino acids, has emerged as a powerful strategy to overcome these limitations.[1][2][3]

β-amino acids, structural isomers of their α-amino acid counterparts, possess an additional carbon atom in their backbone. This seemingly subtle modification imparts significant conformational rigidity and, crucially, resistance to enzymatic degradation.[4][5] When incorporated into peptide sequences, β-amino acids can induce stable secondary structures, such as helices and turns, thereby influencing the overall conformation and biological activity of the peptide.[4] this compound, with its unique branched side chain, is a particularly valuable building block for creating peptides with enhanced stability and novel pharmacological profiles.[6][7]

This guide will provide the necessary technical details to empower researchers to confidently synthesize and utilize this compound in their drug discovery endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective application. The tert-butoxycarbonyl (Boc) protecting group not only facilitates its use in solid-phase peptide synthesis (SPPS) but also enhances its solubility in organic solvents commonly used in synthetic chemistry.[6][8]

| Property | Value | Source(s) |

| Molecular Weight | 245.32 g/mol | [6][9][10][11] |

| Molecular Formula | C₁₂H₂₃NO₄ | [6][9][10] |

| Appearance | White to off-white powder | [6] |

| CAS Number | 218608-82-3 | [6][9][10] |

| Melting Point | 86 °C | [9] |

| Boiling Point | 374.3 °C at 760 mmHg | [9] |

| Density | 1.046 g/cm³ | [9] |

| Purity | ≥ 98% (NMR) | [6] |

| Synonyms | Boc-L-β-HomoIle-OH, (3R,4S)-3-(Boc-amino)-4-methylhexanoic acid | [6] |

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure β-amino acids is a critical challenge in medicinal chemistry. The following protocol describes a robust and reproducible method for the stereoselective synthesis of this compound, starting from the readily available L-isoleucine. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Synthetic Strategy Overview

Our synthetic approach involves a multi-step sequence, beginning with the protection of the amino group of L-isoleucine, followed by a chain extension to introduce the additional methylene group characteristic of a β-homoamino acid, and concluding with the introduction of the Boc protecting group. This strategy is designed to maintain the stereochemical integrity of the chiral centers.

Caption: A generalized workflow for the synthesis of this compound from L-isoleucine.

Detailed Experimental Protocol

Step 1: N-Protection of L-Isoleucine

-

Rationale: The initial protection of the α-amino group is crucial to prevent side reactions during the subsequent carboxyl group activation and homologation steps. The benzyloxycarbonyl (Cbz) group is chosen for its stability under the conditions of the Arndt-Eistert reaction and its ease of removal later in the synthesis.

-

Procedure:

-

Dissolve L-isoleucine (1.0 equiv.) in a 2:1 mixture of 1,4-dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.5 equiv.) portion-wise while stirring.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Cbz-L-isoleucine.

-

Step 2: Arndt-Eistert Homologation

-

Rationale: This classic homologation reaction extends the carbon chain by one methylene group, transforming the α-amino acid derivative into a β-amino acid precursor. The reaction proceeds via a diazoketone intermediate.

-

Procedure:

-

Dissolve N-Cbz-L-isoleucine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -10 °C.

-

Add N-methylmorpholine (1.0 equiv.) followed by the dropwise addition of isobutyl chloroformate (1.0 equiv.).

-

Stir the mixture at -10 °C for 30 minutes to form the mixed anhydride.

-

In a separate flask, prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is explosive and toxic. This step should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.)

-

Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Concentrate the reaction mixture in vacuo to obtain the crude diazoketone.

-

Step 3: Wolff Rearrangement and Hydrolysis

-

Rationale: The Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt, leads to the formation of a ketene, which is then trapped by water to form the homologous carboxylic acid. Subsequent hydrolysis of the ester (if formed) yields the free β-amino acid.

-

Procedure:

-

Dissolve the crude diazoketone in a 1:1 mixture of 1,4-dioxane and water.

-

Add silver benzoate (0.1 equiv.) as a catalyst.

-

Heat the reaction mixture to 60-70 °C with vigorous stirring until nitrogen evolution ceases.

-

Cool the reaction mixture and filter to remove the catalyst.

-

Add sodium hydroxide (2.0 equiv.) and heat the mixture to reflux for 2 hours to hydrolyze the ester.

-

Cool the solution and acidify with concentrated HCl to pH 2-3.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield L-beta-homoisoleucine.

-

Step 4: Boc Protection

-

Rationale: The final step involves the protection of the newly formed β-amino group with the acid-labile Boc group, rendering the molecule suitable for use in standard Boc-based solid-phase peptide synthesis.

-

Procedure:

-

Dissolve L-beta-homoisoleucine (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.

-

Add triethylamine (2.2 equiv.) to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) and stir the mixture at room temperature overnight.

-

Acidify the reaction mixture to pH 2-3 with a cold 1 M citric acid solution.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Applications in Peptide Synthesis and Drug Design

This compound is a versatile building block for the synthesis of peptidomimetics with improved therapeutic properties. Its incorporation into peptide sequences can lead to:

-

Enhanced Proteolytic Stability: The β-amino acid backbone is not recognized by most proteases, leading to a significantly longer in vivo half-life of the resulting peptide.[5]

-

Conformational Constraint: The additional methylene group in the backbone restricts the conformational freedom of the peptide, which can lead to higher receptor binding affinity and selectivity.[4]

-

Modulation of Biological Activity: The altered backbone geometry can result in novel interactions with biological targets, potentially leading to agonists with improved potency or the conversion of an agonist into an antagonist.

Caption: Incorporation of this compound into a peptide chain via Boc-SPPS.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its unique structural features offer a reliable means to enhance the drug-like properties of peptide-based therapeutics. The detailed synthetic protocol and application insights provided in this guide are intended to facilitate the adoption of this valuable building block in innovative drug discovery programs, ultimately contributing to the development of more effective and durable peptide medicines.

References

-

ChemWhat. This compound CAS#: 218608-82-3. [Link]

-

Riaz NN, Rehman F, Ahmad MM. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem. 2017;7:302-307. [Link]

-

Nagina Naveed Riaz, Fazal-ur-Rehman, Muhammad Mahboob Ahmad. Biological Applications of β-amino acids and its derivatives. ResearchGate. August 2017. [Link]

-

Riaz NN, Rehman F, Ahmad MM. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. August 2025. [Link]

-

de Vruchte, P., et al. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. 2014. [Link]

-

ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

-

Aapptec Peptides. Boc-beta-HLeu-OH [132549-43-0]. [Link]

Sources

- 1. Stereocontrolled routes to β,β′-disubstituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. peptide.com [peptide.com]

- 6. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. renyi.hu [renyi.hu]

- 8. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 9. Stereocontrolled routes to beta,beta'-disubstituted alpha-amino acids. | Semantic Scholar [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

Boc-L-beta-homoisoleucine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Boc-L-beta-homoisoleucine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a critical building block in modern peptide synthesis and pharmaceutical research. Understanding the solubility of this N-protected beta-amino acid is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a definitive resource. We will explore the physicochemical properties of the molecule, present qualitative and estimated quantitative solubility data across a range of common organic solvents, and provide a detailed, self-validating experimental protocol for accurate solubility determination.

Introduction: The Significance of Solubility in Peptide Synthesis

This compound, with its tert-butoxycarbonyl (Boc) protecting group, is an invaluable derivative used for incorporating non-natural beta-amino acids into peptide chains.[1] This modification can significantly enhance the biological activity and metabolic stability of the resulting peptides, making them promising candidates for novel therapeutics.[1] The success of any synthetic chemistry or drug development program hinges on the physical properties of its components, with solubility being a primary determinant of process efficiency and feasibility.

A thorough understanding of a compound's solubility profile is essential for:

-

Reaction Medium Selection: Ensuring reactants are fully solvated is crucial for achieving optimal reaction kinetics and yields.

-

Purification Processes: Solubility dictates the choice of solvents for crystallization, precipitation, and chromatographic separations.

-

Formulation Development: For a compound to become a viable drug candidate, its solubility in various delivery vehicles is a critical parameter that influences bioavailability.[2]

This guide explains the causal relationships between the molecular structure of this compound and its behavior in different organic solvents, providing the foundational knowledge required for its effective application.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. The table below summarizes the key characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₄ | [1][3][4] |

| Molecular Weight | 245.32 g/mol | [1][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 86 °C | [3][4] |

| CAS Number | 218608-82-3 | [1][3][4] |

Theoretical Principles of Solubility

The solubility of this compound is a direct consequence of its molecular structure, which features a delicate balance of polar and nonpolar moieties. The overarching principle of "like dissolves like" is the primary predictor of its behavior.

-

The Hydrophobic Contribution: The molecule possesses two significant nonpolar components: the tert-butyl group of the Boc protector and the sec-butyl side chain of the isoleucine moiety. These hydrocarbon-rich regions are sterically bulky and incapable of hydrogen bonding with polar solvents. This structural feature is the primary driver for its solubility in nonpolar and moderately polar organic solvents and its poor solubility in water. The Boc group, in particular, is designed to enhance stability and solubility in organic media.[1][5]

-

The Hydrophilic Contribution: The carboxylic acid (-COOH) group is the primary polar, hydrophilic center of the molecule. It can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O). This allows for favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO).

-

Solvent Polarity and Hydrogen Bonding: The solubility of amino acids generally decreases with the introduction of hydrophobic groups and in less polar solvents. For this compound, solvents capable of overcoming the lattice energy of its crystalline solid form and forming favorable interactions with both its polar and nonpolar regions will be most effective. Polar aprotic solvents like DMSO are excellent solvents because they have a high dielectric constant to solvate the polar carboxylic acid group, while their organic nature readily accommodates the hydrophobic parts of the molecule.

Figure 1: Structural contributions to the solubility of this compound.

Solubility Profile in Common Organic Solvents

Direct, quantitative solubility data for this compound is not extensively published. However, based on available qualitative data and the behavior of structurally similar compounds like Boc-L-beta-homoleucine and general Boc-protected amino acids, we can construct a reliable solubility profile.[4][6][7]

| Solvent Class | Solvent | Qualitative Solubility | Estimated Quantitative Range (mg/mL) | Rationale & Causality |

| Halogenated | Dichloromethane (DCM) | Soluble | > 100 | Excellent solvation of both hydrophobic regions and moderate interaction with the carboxylic acid group. |

| Chloroform | Soluble | > 100 | Similar to DCM, effective at dissolving nonpolar components. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | > 100 | High polarity effectively solvates the carboxylic acid, while the methyl groups interact well with the hydrophobic backbone. |

| Acetone | Soluble | 50 - 100 | Good balance of polarity and organic character. | |

| Ethyl Acetate | Soluble | 50 - 100 | The ester functionality provides polarity, while the ethyl and acetyl groups provide nonpolar character. | |

| Polar Protic | Methanol | Soluble | 20 - 50 | Can hydrogen bond with the carboxylic acid, but the overall polarity is high, leading to less favorable interaction with the large nonpolar groups compared to aprotic solvents. |

| Ethanol | Soluble | 10 - 30 | Similar to methanol, but the increased alkyl chain length slightly improves interaction with the hydrophobic parts. | |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | 10 - 30 | A moderately polar ether that offers a balance for dissolving the compound. |

| Diethyl Ether | Sparingly Soluble | < 10 | Primarily nonpolar character with limited ability to solvate the carboxylic acid group. | |

| Nonpolar | Toluene | Sparingly Soluble | < 5 | Can solvate the hydrophobic regions but offers very poor interaction with the polar carboxylic acid. |

| Hexane | Insoluble | < 1 | Lacks any polarity to interact with the carboxylic acid group, making it a good anti-solvent for precipitation. | |

| Aqueous | Water | Insoluble | < 1 | The large, nonpolar Boc and isoleucine groups dominate the molecule, preventing effective hydration by water molecules.[6] |

Note: Estimated values are for guidance at ambient temperature (~25 °C) and should be experimentally verified.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, high-quality solubility data, a rigorous experimental protocol is necessary. The shake-flask method, developed by Higuchi and Connors, remains the "gold standard" for determining thermodynamic solubility due to its reliability.[8][9] This method establishes the equilibrium between the dissolved solute and the undissolved solid, providing a true measure of a saturated solution.

Causality Behind Experimental Choices

-

Excess Solid: Adding an excess of the compound ensures that the solution reaches true saturation and is in equilibrium with the solid phase.[8]

-

Equilibration Time: A sufficient incubation period (24-72 hours) is critical to ensure the system has reached thermodynamic equilibrium. Short incubation times may lead to an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent. A constant, controlled temperature (e.g., 25 °C or 37 °C) is mandatory for reproducible results.[10]

-

Phase Separation: Complete removal of undissolved solids via centrifugation and filtration is the most critical step to avoid overestimation of solubility. Filter selection is key to prevent adsorption of the solute.[8][11]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method for concentration analysis due to its specificity and ability to separate the analyte from any potential impurities or degradants, unlike simple UV-Vis spectroscopy.[11]

Step-by-Step Methodology

-

Preparation: 1.1. Add an excess amount of this compound (e.g., ~10 mg, ensuring solid is visible) to a series of glass vials. 1.2. To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent. 1.3. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: 2.1. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). 2.2. Agitate the samples for a minimum of 48 hours to ensure equilibrium is reached. Brief sonication can be used initially to break up aggregates and improve wetting.[8]

-

Phase Separation: 3.1. After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle. 3.2. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid material. 3.3. Carefully withdraw an aliquot of the supernatant using a pipette. Crucially, do not disturb the solid pellet. 3.4. Filter the collected supernatant through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean analysis vial. This step removes any remaining microscopic particles.

-

Analysis: 4.1. Prepare a series of calibration standards of this compound of known concentrations in the same solvent. 4.2. Dilute the filtered sample solution with the solvent to ensure its concentration falls within the linear range of the calibration curve. 4.3. Analyze the calibration standards and the diluted sample using a validated HPLC-UV method. 4.4. Construct a calibration curve by plotting UV absorbance against concentration. 4.5. Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the final solubility value (e.g., in mg/mL).

Figure 2: Experimental workflow for the Shake-Flask solubility determination method.

Practical Considerations & Troubleshooting

-

Compound Purity: The presence of impurities can significantly alter measured solubility. Always use a well-characterized, high-purity (>98%) sample.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. Be aware that the synthetic and handling history of the solid can influence results.

-

Filter Adsorption: For low-solubility measurements, the solute can adsorb to the filter membrane, leading to an artificially low result. A filter validation study may be necessary.[8]

-

Kinetic vs. Thermodynamic Solubility: High-throughput methods often measure kinetic solubility (precipitation from a stock solution), which can differ from the true thermodynamic solubility discussed here.[11] Ensure the chosen method aligns with the intended application.

Conclusion

This compound exhibits solubility characteristics typical of a large, N-protected amino acid: poor aqueous solubility and good to excellent solubility in a range of common organic solvents. Its solubility is highest in halogenated and polar aprotic solvents like Dichloromethane and DMSO, and lowest in nonpolar aliphatic solvents like Hexane. This profile is a direct result of the interplay between its large hydrophobic regions and its polar carboxylic acid functional group. For research and development applications, the Shake-Flask method coupled with HPLC analysis provides the most accurate and reliable means of quantifying its thermodynamic solubility, ensuring that process development and synthetic optimization are built upon a foundation of robust physical data.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

-

Al-Ghaban, F., & Al-Assadi, F. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Dahan, A., & Miller, J. M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Solubility experimental methods. (2017). Slideshare. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

This compound CAS#: 218608-82-3. ChemWhat. [Link]

-

Beta-alanine. Solubility of Things. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

-

Boc-L-beta-homovaline. PubChem. [Link]

-

Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. ResearchGate. [Link]

-

Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6. Qingdao Fengchen Technology and Trade Co., Ltd. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rheolution.com [rheolution.com]

- 3. echemi.com [echemi.com]

- 4. 218608-82-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Buy Boc-L-beta-homoleucine | 132549-43-0 [smolecule.com]

- 7. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Boc-L-beta-homoisoleucine melting point and physical state

An In-depth Technical Guide to the Physicochemical Characterization of Boc-L-beta-homoisoleucine

Abstract

This technical guide provides a comprehensive analysis of the physical state and melting point of N-Boc-L-beta-homoisoleucine (CAS No. 218608-82-3), a critical building block in modern peptide synthesis and drug development. Designed for researchers, chemists, and pharmaceutical scientists, this document outlines the core physicochemical properties, presents a detailed, self-validating protocol for empirical melting point determination, and discusses the scientific implications of these characteristics for quality control, storage, and application. By integrating established data with field-proven experimental insights, this guide serves as an authoritative resource for the handling and characterization of this non-canonical amino acid derivative.

Introduction: The Role of N-Boc-L-beta-homoisoleucine in Peptide Chemistry

N-tert-butoxycarbonyl-L-beta-homoisoleucine (this compound) is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry and protein engineering. As a beta-amino acid, the amino group is positioned on the beta-carbon relative to the carboxyl group, a structural feature that imparts unique conformational properties and, critically, resistance to proteolytic degradation when incorporated into peptide backbones.[]

The tert-butoxycarbonyl (Boc) protecting group is an acid-labile moiety that masks the nucleophilicity of the beta-amino group, preventing unwanted side reactions during peptide coupling steps.[][3] Its stability under a wide range of non-acidic conditions makes it an invaluable tool in both solid-phase and solution-phase peptide synthesis.[4] Accurate characterization of the physical properties of this compound is a prerequisite for its effective use, ensuring reproducibility in synthesis and purity of the final product. This guide focuses on two fundamental and interrelated properties: its physical state and melting point.

Core Physicochemical Properties

The identity and purity of a chemical reagent are established through its unique set of physicochemical characteristics. For this compound, these properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 218608-82-3 | [5][6][7][8] |

| Molecular Formula | C₁₂H₂₃NO₄ | [5][6] |

| Molecular Weight | 245.32 g/mol | [5][6] |

| Physical Appearance | White to off-white powder | [6] |

| Melting Point | 86 °C | [5] |

| Density | 1.046 g/cm³ | [5] |

| Boiling Point | 374.3 °C at 760 mmHg | [5] |

| Recommended Storage | 0-8 °C | [6] |

Analysis of Physical State

Expected and Observed State

At ambient temperature and pressure, this compound exists as a white to off-white crystalline powder.[6] This presentation is characteristic of many Boc-protected amino acids, which are typically stable, solid materials.[9] The crystalline nature is a direct consequence of the ordered, three-dimensional lattice formed by the molecules, held together by intermolecular forces such as hydrogen bonding (between the carboxylic acid moieties) and van der Waals interactions.

Causality and Scientific Rationale

The solid state of this compound is crucial for its practical application. As a fine, free-flowing powder, it facilitates accurate weighing and handling in a laboratory setting. The presence of the bulky, hydrophobic Boc group, combined with the alkyl side chain of the homoisoleucine residue, influences the crystal packing and contributes to its moderate melting point and overall stability under standard laboratory conditions. Proper storage in a cool, dry environment (0-8 °C is recommended) is essential to prevent degradation and maintain its solid-state integrity.[6]

Melting Point: A Critical Quality Attribute

The melting point is a fundamental thermal property that serves as a primary indicator of a substance's purity. For a crystalline solid like this compound, the transition from solid to liquid occurs at a specific, reproducible temperature.

Authoritative Data and Significance

The reported melting point for this compound is 86 °C .[5] A sharp melting range (typically ≤ 2 °C) is indicative of high purity. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range. Therefore, experimental verification of the melting point is a cornerstone of quality control for incoming reagents in a research or manufacturing environment.

Experimental Protocol for Melting Point Determination (Capillary Method)

This protocol describes a self-validating system for the accurate determination of the melting point using a standard digital melting point apparatus.

Instrumentation and Materials:

-

Digital Melting Point Apparatus (e.g., Thomas-Hoover, Mettler Toledo, or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

-

Certified reference standard with a melting point near 86 °C (e.g., Benzoic Acid, MP ~122 °C, for calibration; or a secondary standard closer to the target range)

Workflow Diagram:

Caption: Workflow for Melting Point Verification.

Step-by-Step Methodology:

-

Apparatus Calibration (Trustworthiness Pillar): Before analyzing the sample, confirm the apparatus's accuracy. Run a melting point determination on a certified reference standard. The result should be within the acceptable tolerance (e.g., ±0.5 °C) of the standard's certified value. This step validates the instrument's performance.

-

Sample Preparation (Expertise Pillar):

-

Rationale: The sample must be completely dry, as moisture can act as an impurity and depress the melting point. It should also be a fine, uniform powder to ensure efficient and even heat transfer within the capillary tube.

-

Procedure: Place a small amount of this compound on a watch glass and ensure it is dry. If necessary, gently crush any large crystals to a fine powder using a clean spatula or mortar and pestle.

-

-

Capillary Loading:

-

Rationale: Proper loading is critical for an accurate reading. Overloading can cause a wider melting range due to thermal gradients within the sample.

-

Procedure: Tap the open end of a capillary tube into the powder until a small amount enters. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm is achieved.

-

-

Measurement Execution:

-

Rationale: A two-stage heating process saves time while ensuring accuracy. A rapid initial ramp brings the temperature close to the expected melting point, while a slow ramp (1-2 °C per minute) through the melting range is essential to allow for thermal equilibrium between the heating block, the capillary, and the sample. This prevents thermal lag and ensures an accurate reading.

-

Procedure: a. Place the loaded capillary into the heating block of the apparatus. b. Set a starting temperature of ~25 °C and a rapid ramp rate (e.g., 10-15 °C/min) to a plateau temperature approximately 10-15 °C below the expected melting point (i.e., ~70-75 °C). c. Once the plateau temperature is reached, set a slow ramp rate of 1-2 °C per minute. d. Observe the sample closely through the magnified viewing port. e. Record the temperature at the first sign of melting (T-onset), defined as the appearance of the first liquid droplet. f. Record the temperature when the last solid crystal melts (T-clear), defined as the completion of the phase transition.

-

-

Data Analysis and Validation:

-

The melting range is reported as T-onset – T-clear.

-

For a pure sample of this compound, the observed range should be narrow (e.g., 85-87 °C) and centered around the literature value of 86 °C.

-

Perform the measurement in triplicate to ensure reproducibility. The results should be consistent across all three runs.

-

Conclusion: Integrating Physical Properties into the Research Workflow

A thorough understanding and verification of the physical state and melting point of this compound are not mere academic exercises; they are integral to ensuring scientific rigor and success in drug discovery and development. These properties directly impact:

-

Quality Control: Confirming the identity and purity of raw materials.

-

Reaction Stoichiometry: Accurate weighing, enabled by a stable, solid form, is fundamental for precise molar calculations in peptide synthesis.

-

Process Development: Thermal stability, indicated by the melting point, informs decisions about reaction conditions and potential for degradation.

-

Regulatory Compliance: Well-characterized materials are a requirement for GMP (Good Manufacturing Practice) and regulatory submissions.

By adhering to the principles and protocols outlined in this guide, researchers and scientists can confidently utilize this compound as a reliable building block in the synthesis of novel, high-quality peptide-based therapeutics.

References

-

This compound CAS#: 218608-82-3. ChemWhat.[Link]

-

tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. National Institutes of Health (NIH).[Link]

-

BOC L AMINO ACIDS. SVSS-GROUP.[Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

-

Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI.[Link]

-

Boc-beta-HLeu-OH [132549-43-0]. Aapptec Peptides.[Link]

Sources

- 3. vectorlabs.com [vectorlabs.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. echemi.com [echemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 218608-82-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. Buy Boc-L-beta-homoleucine | 132549-43-0 [smolecule.com]

An In-depth Technical Guide to β-Amino Acids in Peptide Chemistry

Foreword

The rational design of peptide-based therapeutics has long been a cornerstone of medicinal chemistry. However, the inherent limitations of natural α-peptides, primarily their susceptibility to proteolytic degradation and often-limited conformational stability, have driven researchers to explore the realm of peptidomimetics. Among the most promising and versatile of these are peptides constructed from β-amino acids. By introducing a single additional methylene group into the amino acid backbone, we unlock a world of novel structural motifs, enhanced stability, and potent biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core principles of β-amino acid chemistry, from monomer synthesis to the unique structural landscapes of β-peptides, and their burgeoning applications in modern drug discovery.

The Fundamental Distinction: α- vs. β-Amino Acids

At the heart of this field is a simple but profound structural modification. In the familiar α-amino acids, the amino group and the carboxylic acid group are attached to the same carbon atom (the α-carbon). In β-amino acids, these functional groups are separated by two carbon atoms.[1][2] This seemingly minor homologation has profound consequences for the resulting peptide's structure and function.

The extended backbone of β-amino acids introduces greater conformational flexibility at the monomer level.[3] However, when oligomerized, these building blocks exhibit a remarkable propensity to form stable, well-defined secondary structures, often with fewer residues than their α-peptide counterparts.[4][5] These ordered structures, or "foldamers," provide a rigid scaffold for the precise spatial arrangement of side chains, a critical feature for mimicking the biological activity of natural peptides.[6][7]

Nomenclature and Stereochemical Diversity

The presence of two backbone carbons (Cα and Cβ) available for substitution significantly expands the structural possibilities compared to α-amino acids.[8]

-

β²-amino acids have the side chain (R group) attached to the α-carbon.

-

β³-amino acids have the side chain attached to the β-carbon.

-

β²,³-disubstituted and cyclic β-amino acids provide even greater conformational constraint and are crucial tools in secondary structure design.[2][6]

Furthermore, each chiral center (Cα and Cβ) can exist in either the R or S configuration, meaning a single β-amino acid with a given side chain can have up to four possible diastereoisomers.[1][2] This vast stereochemical and structural diversity offers enormous scope for molecular design and the fine-tuning of peptide properties.[1][9]

Synthesis of β-Amino Acid Monomers: The Enabling Step

Access to enantiomerically pure β-amino acid monomers is the critical prerequisite for their use in peptide chemistry. A variety of synthetic strategies have been developed, each with specific advantages depending on the desired substitution pattern and stereochemistry.

Arndt-Eistert Homologation

This classical method remains a reliable route for synthesizing β³-amino acids from their corresponding α-amino acid precursors.[4][10] The process involves the conversion of an N-protected α-amino acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement and hydrolysis yields the homologated β-amino acid.

-

Causality in Experimental Choice: The Arndt-Eistert synthesis is highly effective for retaining the stereochemistry of the original α-amino acid, making it a preferred method for creating libraries of β³-amino acids from commercially available, enantiopure α-amino acids.[11]

Asymmetric Conjugate Addition

Catalytic asymmetric conjugate addition reactions are powerful methods for accessing chiral β-amino acid derivatives.[12] These reactions typically involve the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst.

-

Causality in Experimental Choice: This approach is highly versatile as it allows for the synthesis of both β² and β³ substituted products by choosing the appropriate starting materials. The use of modern organocatalytic or transition-metal-catalyzed methods enables high enantioselectivity.[12][13]

Other Synthetic Strategies

Other important methods include:

-

Mannich-type reactions: Involving the reaction of an enolate with an imine.[10][13]

-

Hydrogenation of enamines: A reliable method for producing specific β-amino esters.[12]

-

Biocatalytic processes: Using enzymes like ω-transaminases for the kinetic resolution of racemic β-amino acids to produce optically pure compounds.[14]

Incorporation into Peptides: Solid-Phase Synthesis

A key advantage of β-amino acids is their compatibility with standard solid-phase peptide synthesis (SPPS) techniques, particularly Fmoc-based chemistry.[1][9][11] This allows for their seamless integration into peptide sequences alongside α-amino acids.

While the fundamental steps of coupling, washing, and deprotection are the same as in conventional SPPS, the bulkier nature and different reactivity of some β-amino acids can necessitate modifications to the protocol.[15]

-

Causality in Experimental Choice: Longer coupling times or the use of more potent coupling reagents (e.g., HATU, HCTU) may be required to overcome the potentially slower reaction kinetics and ensure complete acylation, especially for sterically hindered or cyclic β-amino acids. Double coupling is a common strategy to drive the reaction to completion.

Experimental Protocol: Fmoc-Based SPPS of a β-Amino Acid-Containing Peptide

-

Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-6 times) to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

Prepare the activation solution: Dissolve the Fmoc-protected β-amino acid (3-5 equivalents), a coupling agent like HATU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.

-

Add the activation solution to the resin.

-

Allow the coupling reaction to proceed for 1-4 hours. Monitor reaction completion with a qualitative test (e.g., Kaiser test). If incomplete, repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).

-

Cycle Repetition: Repeat steps 2-5 for each subsequent α- or β-amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final residue is coupled, wash the resin, dry it, and treat it with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

The Structural World of β-Peptides: A New Class of Foldamers

The longer backbone of β-peptides prevents them from adopting the classic α-helical and β-sheet structures of proteins.[8] Instead, they form a diverse array of novel and highly stable secondary structures stabilized by intramolecular hydrogen bonds.[5][6]

| Feature | α-Peptides | β-Peptides |

| Backbone Unit | -NH-CHR-CO- | -NH-CHR-CH₂-CO- (β³) or -NH-CH₂-CHR-CO- (β²) |

| H-Bonding Pattern (Helix) | i → i+4 (α-helix) | i → i+2 (14-helix), i → i+3 (12-helix), etc. |

| Proteolytic Stability | Low | High[1][16][17] |

| Structural Diversity | α-helix, β-sheet, turns | 14-helix, 12-helix, 10-helix, sheets, turns[8][17] |

Table 1: High-level comparison of α- and β-peptide properties.

Helical Structures

β-Peptides are renowned for forming various stable helices, which are classified by the number of atoms in the hydrogen-bonded ring.[8]

-

14-Helix: The most common and well-characterized β-peptide helix, typically formed by β³-peptides.[5] It is stabilized by C=O(i)···H-N(i+2) hydrogen bonds, creating a 14-membered ring.[3][5] These helices are wider than α-helices and can be formed by as few as four to six residues.[5]

-

12-Helix: Often formed by peptides containing cyclic β-amino acids or alternating β² and β³ residues.

-

10/12-Helix: A hybrid structure that is also commonly observed.

Sheet and Turn Structures

In addition to helices, β-peptides can form stable sheet and turn structures.[18] The specific conformation is highly dependent on the substitution pattern and stereochemistry of the constituent β-amino acid residues. This sequence-specific control over secondary structure is a powerful tool for designing complex molecular architectures.[6]

Key Advantages and Therapeutic Applications

The unique properties of β-peptides make them highly attractive for drug development.

Unprecedented Proteolytic Stability

The most significant advantage of β-peptides is their remarkable resistance to degradation by proteases.[1][2][9] Natural proteases have evolved to recognize and cleave the amide bonds of α-peptides, and the altered backbone geometry of β-peptides prevents effective binding to the enzyme's active site.[19] Even peptides containing a mix of α- and β-amino acids show significantly enhanced stability.[19][20] This stability translates to a longer biological half-life in vivo, a critical parameter for therapeutic efficacy.[20][21] Studies have shown that β-peptides can remain intact for extended periods in the presence of various peptidases, whereas their α-analogs are rapidly degraded.[16][17]

Diverse Biological Activities

By arranging functional side chains on a stable, non-natural scaffold, β-peptides can mimic the activity of natural proteins and peptides, leading to a wide range of applications:[1][22]

-

Antimicrobial Agents: Amphipathic β-peptides that mimic the structure of natural host-defense peptides have shown potent activity against a broad spectrum of bacteria, including antibiotic-resistant strains.[7][11]

-

Enzyme Inhibitors: The constrained conformations of β-peptides make them excellent candidates for designing potent and selective enzyme inhibitors, such as inhibitors of proteases and peptidases.[2]

-

Modulators of Protein-Protein Interactions (PPIs): The well-defined helical structures of β-peptides can mimic the α-helices often found at the interface of protein-protein interactions. This has been successfully applied to inhibit interactions such as the p53-hDM2 interaction, which is a key target in oncology.[7][11]

-

Receptor Agonists and Antagonists: β-peptides have been designed to target G-protein coupled receptors (GPCRs), acting as somatostatin receptor agonists, for example.[7][11]

Conclusion and Future Outlook

β-Amino acids represent a mature and powerful platform technology in peptide chemistry and drug discovery. Their ease of synthesis and incorporation using standard SPPS techniques, combined with the predictable formation of unique and stable secondary structures, provides an unparalleled toolkit for the medicinal chemist.[1][9] The profound resistance of β-peptides to proteolysis directly addresses one of the most significant hurdles in peptide drug development. As our understanding of the relationship between β-peptide sequence and three-dimensional structure deepens, the rational design of novel therapeutics with enhanced potency, selectivity, and in vivo stability will continue to accelerate. The future of β-peptides lies not only in mimicking natural structures but in creating entirely new functional molecules to meet the challenges of modern medicine.[4]

References

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. [Link]

-

Gopi, H. N., & Ganesan, A. (2002). Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics. Current Medicinal Chemistry, 9(8), 823-832. [Link]

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). β-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Beta-peptide. In Wikipedia. Retrieved January 10, 2026. [Link]

-

Hook, D. F., Bapna, C. P., Gessier, F., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]

-

Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. [Link]

-

Wang, Z., Yin, H., & Buchwald, S. L. (2014). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Angewandte Chemie International Edition, 53(32), 8443-8446. [Link]

-

Gessier, F., Bapna, C. P., Hook, D. F., & Seebach, D. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. CHIMIA International Journal for Chemistry, 58(5), 329-333. [Link]

-

ResearchGate. (n.d.). Beta-amino acids: versatile peptidomimetics. Request PDF. [Link]

-

ProQuest. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. [Link]

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]

-

Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323-334. [Link]

-

Koyack, M. J., & Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 340, 1-21. [Link]

-

Boto, A., Hernández, D., & Suárez, E. (2006). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry, 71(20), 7732-7742. [Link]

-

Wang, C., Tcyrulnikov, S., & Liu, P. (2018). Quaternary β2,2-Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition, 57(3), 818-822. [Link]

-

Beke, T., Csizmadia, I. G., & Perczel, A. (2004). On the flexibility of beta-peptides. Journal of Computational Chemistry, 25(2), 285-307. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

-

ResearchGate. (n.d.). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

-

Grokipedia. (n.d.). Beta-peptide. [Link]

-

Semantic Scholar. (n.d.). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. [Link]

-

Patora-Komisarska, K., & Miller, S. J. (2017). Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. Organic Letters, 19(19), 5296-5299. [Link]

-

Abraham, A., & Kumar, D. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Molecular Catalysis B: Enzymatic, 115, 126-132. [Link]

-

Liu, R., Zhang, J., & List, B. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society, 141(3), 1170-1174. [Link]

-

Lelais, G., & Seebach, D. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(4), 1197-1209. [Link]

-

AAPPTEC. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. [Link]

-

Semantic Scholar. (n.d.). Solution structures of beta peptide and its constituent fragments: relation to amyloid deposition. [Link]

-

Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. [Link]

-

SCI-RP.ORG. (n.d.). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. [Link]

-

California State University San Marcos. (n.d.). Visualizing the helix and beta sheet secondary structures. [Link]

-

Horne, D. A., & Gellman, S. H. (2013). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 17(6), 981-987. [Link]

-

ResearchGate. (n.d.). β-Peptides: from structure to function. Request PDF. [Link]

-

Semantic Scholar. (n.d.). Basic conformers in beta-peptides. [Link]

-

ProQuest. (n.d.). Conformational Features of Beta-Amyloid Peptide 25–35. [Link]

-

Liu, K., Zhang, Y., & Liu, J. (2023). Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. ACS Central Science, 9(7), 1332-1341. [Link]

-

Biology LibreTexts. (2025). 4.2: Secondary Structure and Loops. [Link]

-

Maini, R., D'Souza, S., & D'Souza, V. M. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Biochemistry, 54(21), 3364-3373. [Link]

-

BYJU'S. (n.d.). Alpha-Helix and Beta-Sheet. [Link]

-

Shea, D., et al. (2019). α-Sheet secondary structure in amyloid β-peptide drives aggregation and toxicity in Alzheimer's disease. Proceedings of the National Academy of Sciences, 116(18), 8895-8900. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. In Wikipedia. Retrieved January 10, 2026. [Link]

-

University of Arizona. (n.d.). protein secondary structure - alpha-helices and beta-pleated sheets. [Link]

-

ResearchGate. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

-

Maini, R., et al. (2019). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Scientific Reports, 9(1), 1-10. [Link]

-

Royal Society of Chemistry. (2014). Solid-phase peptide synthesis. [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Amino Acids: Versatile Peptidomimetics: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Beta-peptide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 16. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. grokipedia.com [grokipedia.com]

- 18. scirp.org [scirp.org]

- 19. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. peptide.com [peptide.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Significance of β-Homoisoleucine

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of β-homoisoleucine, a non-proteinogenic amino acid of significant interest in peptide science and drug development. We will explore its discovery, biosynthesis, and profound impact on the properties of peptides, offering insights into its synthesis, analysis, and applications.

Introduction: The Emergence of a Unique Building Block

In the vast landscape of amino acids, the twenty proteinogenic members form the fundamental basis of life's machinery. However, a growing class of non-proteinogenic amino acids is expanding the synthetic biologist's and medicinal chemist's toolkit. Among these, β-amino acids, characterized by the amino group's position on the β-carbon of the carboxylic acid, have garnered substantial attention. Their incorporation into peptides can confer remarkable properties, including enhanced proteolytic stability and the ability to form unique secondary structures.[1][2]

β-Homoisoleucine, with its extended carbon backbone compared to the canonical isoleucine, represents a particularly intriguing building block. This structural modification, seemingly subtle, has profound implications for the hydrophobicity, conformational preferences, and biological activity of peptides into which it is incorporated.

Discovery and Natural Occurrence: A Tale of Microbial Ingenuity

The discovery of β-homoisoleucine is intrinsically linked to the study of microbial metabolism, specifically the promiscuous nature of biosynthetic enzymes. While a singular, seminal paper detailing its initial isolation remains elusive in readily available literature, its formation was described in a 1976 study on the biosynthesis of unnatural amino acids in Serratia marcescens.[3] This research revealed that the enzymes of the leucine biosynthetic pathway possess a degree of substrate promiscuity, enabling them to act on α-keto-β-methylvalerate, the α-keto acid precursor of isoleucine, to produce β-homoisoleucine.[3]

While its natural occurrence is not as widespread as its α-amino acid counterpart, β-homoisoleucine and other β-amino acids have been identified as components of various natural products, particularly in marine organisms like sponges.[4][5][6] These organisms are known for producing a diverse array of complex cyclic peptides with potent biological activities, and the incorporation of non-proteinogenic amino acids like β-homoisoleucine is a common strategy to enhance their structural diversity and biological function.[5][6][7]

Biosynthesis: A Promiscuous Diversion from a Canonical Pathway

The biosynthesis of β-homoisoleucine is a fascinating example of enzymatic promiscuity within a highly regulated metabolic pathway. It leverages the existing machinery for branched-chain amino acid (BCAA) synthesis, particularly the leucine biosynthesis pathway.[3][8] The key to its formation lies in the ability of α-isopropylmalate synthetase, the first enzyme in the leucine pathway, to accept a non-canonical substrate.[3]

The canonical pathway for isoleucine biosynthesis involves the conversion of threonine to α-keto-β-methylvalerate.[8] In the promiscuous pathway leading to β-homoisoleucine, this same α-keto acid serves as a substrate for the leucine biosynthetic enzymes.[3]

Here is a simplified representation of the proposed biosynthetic diversion:

Caption: Proposed biosynthetic pathway of β-homoisoleucine.

This promiscuous activity of the leucine biosynthetic enzymes highlights the inherent flexibility of metabolic networks and their potential for generating structural diversity in secondary metabolites.[9][10][11][12][13]

Chemical Synthesis: Building the Unnatural

The primary method for incorporating β-homoisoleucine into peptides is through Fmoc solid-phase peptide synthesis (SPPS).[14][15][16][17] This robust and versatile technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is central to this methodology.[14][15]

Key Reagents and Materials

| Reagent/Material | Purpose | Supplier Examples |

| Fmoc-L-β-homoisoleucine | The amino acid building block. | Chem-Impex, AAPPTEC |

| Rink Amide Resin | Solid support for synthesizing C-terminally amidated peptides. | Various |

| Wang Resin | Solid support for synthesizing C-terminal carboxylic acid peptides. | Various |

| Piperidine in DMF (20%) | Reagent for Fmoc group deprotection. | Sigma-Aldrich, Fisher Scientific |

| HBTU/HOBt or HATU | Coupling reagents to activate the carboxylic acid for amide bond formation. | Various |

| DIPEA or NMM | Base used during the coupling reaction. | Sigma-Aldrich, Fisher Scientific |

| Trifluoroacetic acid (TFA) | Reagent for cleavage of the peptide from the resin and removal of side-chain protecting groups. | Sigma-Aldrich, Fisher Scientific |

Step-by-Step Fmoc-SPPS Protocol for β-Homoisoleucine Incorporation

The following is a generalized protocol for the manual incorporation of a single Fmoc-L-β-homoisoleucine residue into a peptide sequence.

Protocol 1: Resin Swelling and First Amino Acid Coupling

-

Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection (if starting with pre-loaded resin): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-